2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of imidazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Antiviral Activity
A study by Attaby et al. (2006) explored the synthesis and reactions of heterocyclic compounds related to 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone. The research found these compounds to have potential antiviral activities, particularly against HSV1 and HAV-MBB. The chemical structures of the newly synthesized compounds were elucidated using IR, 1H NMR, mass spectra, and elemental analyses (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Orthogonal Synthesis of Heterocycles
Cheng et al. (2010) described the use of 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, closely related to the specified compound, in the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes. These compounds were effectively used as ambident nucleophilic zwitterions in reactions with electron-deficient alkynes (Cheng, Peng, & Li, 2010).
Development of Low-Cost Emitters
Volpi et al. (2017) conducted research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally similar to the compound . Their work focused on developing low-cost materials with large Stokes' shifts and tunable quantum yields for potential applications in luminescent materials (Volpi et al., 2017).
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) explored a photoinduced direct oxidative annulation process using compounds structurally related to this compound. This process facilitated the synthesis of highly functionalized polyheterocyclic ethanones, a method significant for organic and medicinal chemistry (Zhang et al., 2017).
Antimicrobial Activities
Wardkhan et al. (2008) reported the synthesis of thiazole derivatives and their fused derivatives with antimicrobial activities. These compounds, related to the compound , showed potential in vitro antimicrobial activity against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anti-Breast Cancer Applications
Mahmoud et al. (2021) utilized a compound structurally similar to the query compound in the synthesis of thiazole derivatives. These compounds were evaluated for their antitumor activities, particularly against MCF-7 tumor cells, showing promising results (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).
properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-20-15(14-8-4-3-5-9-14)12-18-17(20)22-13-16(21)19-10-6-7-11-19/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZTVHGJDJGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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